molecular formula C18H27NO2 B14437872 alpha-Methyl-1-propyl-2-piperidineethanol benzoate CAS No. 78219-37-1

alpha-Methyl-1-propyl-2-piperidineethanol benzoate

Cat. No.: B14437872
CAS No.: 78219-37-1
M. Wt: 289.4 g/mol
InChI Key: DNUAARDGDRSHGP-UHFFFAOYSA-N
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Description

Alpha-Methyl-1-propyl-2-piperidineethanol benzoate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzoate ester group.

Preparation Methods

The synthesis of alpha-Methyl-1-propyl-2-piperidineethanol benzoate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.

    Formation of the Benzoate Ester: The benzoate ester group is formed by reacting the piperidine derivative with benzoic acid or its derivatives under esterification conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Common reaction conditions include the use of acid or base catalysts, appropriate solvents, and controlled temperatures.

Chemical Reactions Analysis

Alpha-Methyl-1-propyl-2-piperidineethanol benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups.

    Ester Hydrolysis: The benzoate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-Methyl-1-propyl-2-piperidineethanol benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives and complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for neurological disorders.

    Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of alpha-Methyl-1-propyl-2-piperidineethanol benzoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzoate ester group may influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Alpha-Methyl-1-propyl-2-piperidineethanol benzoate can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound with a simple piperidine ring.

    Methylpiperidine: A derivative with a methyl group attached to the piperidine ring.

    Propylpiperidine: A derivative with a propyl group attached to the piperidine ring.

    Piperidineethanol: A derivative with an ethanol group attached to the piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

78219-37-1

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

1-(1-propylpiperidin-2-yl)propan-2-yl benzoate

InChI

InChI=1S/C18H27NO2/c1-3-12-19-13-8-7-11-17(19)14-15(2)21-18(20)16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14H2,1-2H3

InChI Key

DNUAARDGDRSHGP-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1CC(C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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